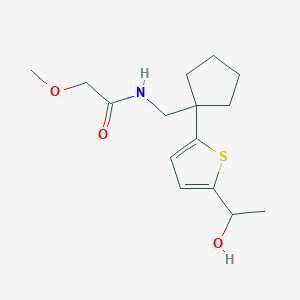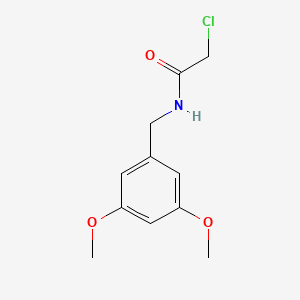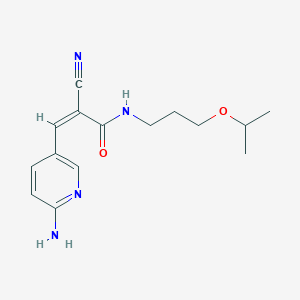
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as AZD6738 and is a potent inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, and inhibitors of this enzyme have shown promising results in cancer treatment.
Mécanisme D'action
AZD6738 inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR leads to the accumulation of DNA damage and cell death, particularly in cancer cells that are already under stress.
Effets Biochimiques Et Physiologiques
AZD6738 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA-damaging agents. AZD6738 has also been shown to induce apoptosis (cell death) in cancer cells, particularly those that are already under stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZD6738 is its potent anti-tumor activity. It has shown promising results in preclinical studies, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of AZD6738 is that it may have off-target effects on other enzymes in the DNA damage response pathway. Additionally, the optimal dosing and scheduling of AZD6738 in combination with other therapies are still being investigated.
Orientations Futures
There are several future directions for the development of AZD6738 and other ATR inhibitors. One direction is the investigation of the optimal dosing and scheduling of AZD6738 in combination with other therapies. Another direction is the identification of biomarkers that can predict the response to ATR inhibitors. Additionally, the development of more potent and selective ATR inhibitors is an area of active research. Finally, the investigation of the role of ATR inhibitors in combination with immunotherapy is an area of growing interest.
Méthodes De Synthèse
The synthesis of AZD6738 involves several steps, including the reaction of 6-aminopyridine-3-carboxylic acid with 2-chloroacrylonitrile, followed by the reaction of the resulting compound with 3-propan-2-yloxypropylamine. The final step involves the conversion of the resulting intermediate into AZD6738 through a series of reactions.
Applications De Recherche Scientifique
AZD6738 has been extensively studied for its potential use in cancer treatment. ATR inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In preclinical studies, AZD6738 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including lung, breast, and pancreatic cancer.
Propriétés
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)21-7-3-6-18-15(20)13(9-16)8-12-4-5-14(17)19-10-12/h4-5,8,10-11H,3,6-7H2,1-2H3,(H2,17,19)(H,18,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNPRJQCYUWKB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)
![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
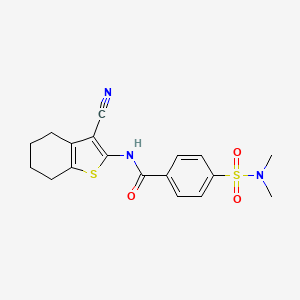
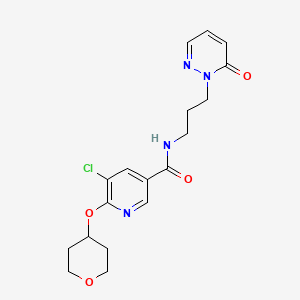
![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
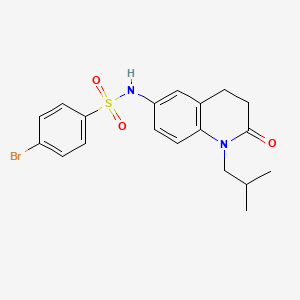
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
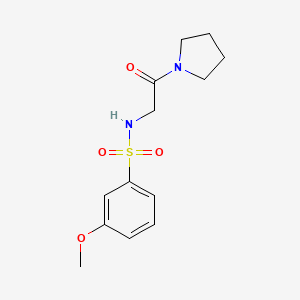
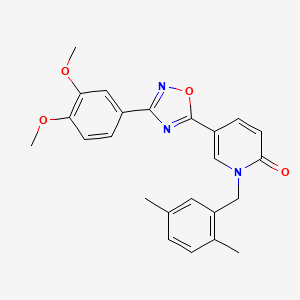
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
